molecular formula C15H14O6S B4881334 5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate

5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate

Cat. No. B4881334
M. Wt: 322.3 g/mol
InChI Key: UKNCNBRZUNFUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMBS and has a molecular formula of C15H14O6S. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.

Mechanism of Action

The mechanism of action of FMBS is not fully understood. However, it is believed that FMBS interacts with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction may be due to the presence of the sulfonate group in FMBS, which can form electrostatic interactions with positively charged amino acid residues in proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMBS are still being studied. However, preliminary studies have shown that FMBS has antioxidant properties, which may be due to its ability to scavenge free radicals. FMBS has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMBS in lab experiments is its high purity and stability. FMBS can be easily synthesized and purified, making it a reliable compound for use in experiments. However, one of the limitations of using FMBS is its relatively high cost compared to other organic compounds.

Future Directions

There are several future directions for the study of FMBS. One potential area of research is the development of new organic semiconductors based on FMBS. These semiconductors could have potential applications in the development of electronic devices such as solar cells and transistors. Another potential area of research is the study of the biochemical and physiological effects of FMBS in vivo. This could lead to the development of new antioxidant and anti-inflammatory drugs.

Scientific Research Applications

FMBS has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of FMBS is in the field of organic electronics. FMBS has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and transistors.

properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6S/c1-19-12-4-6-13(7-5-12)22(17,18)21-15-9-11(10-16)3-8-14(15)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNCNBRZUNFUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate
Reactant of Route 2
Reactant of Route 2
5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate
Reactant of Route 3
5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate
Reactant of Route 4
5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate
Reactant of Route 5
5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate
Reactant of Route 6
5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.